
2-Aminobenzyl alcohol
Overview
Description
2-Aminobenzyl alcohol, also known as 2-(Hydroxymethyl)aniline, is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is a white to light yellow crystalline powder that is very soluble in water . This compound is notable for its bifunctional nature, containing both an amino group and a hydroxyl group, which makes it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2-nitrobenzyl alcohol using hydrogen in the presence of a palladium catalyst. Another method includes the reduction of 2-nitrobenzaldehyde with sodium borohydride .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 2-nitrobenzyl alcohol. This process typically employs a palladium or platinum catalyst under high pressure and temperature conditions to achieve efficient conversion .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form 2-aminobenzaldehyde.
Cyclization: It can be cyclized with ketones in the presence of a ruthenium catalyst and potassium hydroxide to form quinolines.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Ruthenium catalyst, oxygen, hydrotalcite surface.
Cyclization: Ruthenium catalyst, potassium hydroxide, dioxane, 80°C.
Substitution: Various nucleophiles depending on the desired derivative.
Major Products:
2-Aminobenzaldehyde: Formed through oxidation.
Quinolines: Formed through cyclization with ketones.
Scientific Research Applications
Synthesis and Reactions
2-Aminobenzyl alcohol is primarily utilized in the synthesis of various organic compounds. Notably, it can undergo oxidative cyclization with ketones to produce quinolines, which are valuable in medicinal chemistry. The reaction typically involves a ruthenium catalyst and KOH in dioxane at elevated temperatures .
Table 1: Summary of Key Reactions Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Oxidative cyclization | Dioxane, KOH, Ruthenium catalyst | Quinolines |
Oxidation to 2-aminobenzaldehyde | Heterotrimetallic RuMnMn species | 2-Aminobenzaldehyde |
Synthesis of ethyl 2-hydroxymethylcarbanilate | Various conditions | Ethyl 2-hydroxymethylcarbanilate |
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as a precursor for various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Case Study: Metabolic Activation
A study investigated the metabolic pathways involving this compound as an intermediate in the activation of nitrotoluene compounds. The results indicated that it binds covalently to DNA, suggesting potential implications for toxicity and carcinogenicity . This highlights the need for careful assessment when considering its use in drug development.
Biochemical Research
In biochemical research, this compound has been used to study enzyme mechanisms and metabolic pathways. For instance, it has been employed to understand the activation processes of certain nitroaromatic compounds in liver microsomes .
Green Chemistry Applications
Recent advancements in green chemistry have leveraged this compound for sustainable synthesis methods. For example, it has been utilized in one-pot multi-component reactions to create diverse heterocyclic scaffolds, which are crucial in drug discovery . This approach minimizes waste and enhances reaction efficiency.
Table 2: Green Chemistry Applications of this compound
Application Type | Description |
---|---|
Synthesis of heterocycles | Used as a reagent in multi-component reactions |
Catalysis | Acts as a precursor for catalysts in organic reactions |
Environmentally friendly methods | Promotes sustainable practices in chemical synthesis |
Mechanism of Action
The mechanism of action of 2-Aminobenzyl alcohol largely depends on its chemical reactivity. For instance, in oxidation reactions, the hydroxyl group is converted to an aldehyde group, which can further participate in various chemical transformations . The amino group can act as a nucleophile in substitution reactions, forming new bonds with electrophiles . These reactions are facilitated by the compound’s ability to form hydrogen bonds and interact with various catalysts and reagents .
Comparison with Similar Compounds
2-Aminobenzaldehyde: Similar in structure but contains an aldehyde group instead of a hydroxyl group.
2-Aminobenzhydrol: Contains an additional hydroxyl group on the benzene ring.
4-Aminobenzyl alcohol: Similar structure but with the amino group in the para position.
Uniqueness: 2-Aminobenzyl alcohol is unique due to its bifunctional nature, which allows it to participate in a wide range of chemical reactions. Its ability to form both hydrogen bonds and covalent bonds makes it a versatile intermediate in organic synthesis .
Biological Activity
2-Aminobenzyl alcohol (ABA) is an organic compound with significant biological activity, primarily due to its structural characteristics that allow it to interact with various biological systems. This article explores the synthesis, biological properties, and applications of this compound, highlighting key research findings and case studies.
This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzyl carbon. Its chemical formula is CHNO, and it has a molecular weight of 151.18 g/mol. The compound can be synthesized through several methods, including the reduction of anthranilic acid derivatives using sodium borohydride in acidic conditions .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study published in Chemistry & Biodiversity demonstrated that ABA derivatives possess significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes .
Antioxidant Activity
Another important aspect of this compound is its antioxidant potential. In vitro studies have shown that ABA can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for its potential use in pharmaceutical formulations aimed at mitigating oxidative damage associated with chronic diseases .
Neuroprotective Effects
Recent investigations have also explored the neuroprotective effects of this compound. A study highlighted its ability to inhibit apoptosis in neuronal cells induced by oxidative stress. The compound was found to modulate signaling pathways related to cell survival, suggesting its potential application in neurodegenerative disease therapies .
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : Assess the efficacy of ABA against specific bacterial strains.
- Method : Disc diffusion method was employed to evaluate antibacterial activity.
- Results : ABA exhibited a zone of inhibition ranging from 15 mm to 25 mm against tested strains, indicating moderate to high antibacterial activity.
-
Case Study on Neuroprotection :
- Objective : Investigate the neuroprotective effects of ABA in a model of oxidative stress.
- Method : Neuronal cells were treated with ABA prior to exposure to hydrogen peroxide.
- Results : Cells treated with ABA showed a significant reduction in apoptosis compared to control groups, affirming its protective role.
Data Table
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-aminobenzyl alcohol, and how is its purity validated?
this compound (C₇H₉NO, MW 123.15) is synthesized via reduction of 2-nitrobenzaldehyde using catalytic hydrogenation or sodium borohydride . Purity is confirmed via FTIR and Raman spectroscopy (e.g., characteristic O–H stretch at ~3300 cm⁻¹ and N–H bend at ~1600 cm⁻¹) and chromatographic methods (HPLC/GC) . Thermodynamic parameters (e.g., enthalpy of formation) are calculated using DFT-based geometry optimization .
Q. How does the structure of this compound influence its reactivity in Friedländer quinoline synthesis?
The molecule contains both a nucleophilic amine (–NH₂) and a hydroxyl (–OH) group, enabling dual reactivity. In Friedländer reactions, the alcohol undergoes dehydrogenation to form an aldehyde intermediate, which condenses with ketones to yield quinolines. Steric and electronic effects of substituents on the aromatic ring modulate regioselectivity .
Q. What safety protocols are recommended for handling this compound in the lab?
The compound is hygroscopic and may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C. Waste disposal must follow local regulations for aromatic amines .
Advanced Research Questions
Q. How do transition-metal catalysts (Ru, Pd, Mn) affect the efficiency of quinoline synthesis from this compound?
- Ruthenium catalysts (e.g., RuCl₃·3H₂O): Enable oxidative coupling with secondary alcohols (e.g., cyclohexanol) to form 2-aryl quinolines via a hydrogen-borrowing mechanism (yields: 70–90%) .
- Palladium complexes (e.g., Pd-pincer ligands): Facilitate acceptorless dehydrogenative coupling with aryl alcohols (e.g., benzyl alcohol) to produce quinazolines (yields: 62–93%) .
- Manganese catalysts : Achieve C–C/C–N bond formation with aryl secondary alcohols under mild conditions (yields: 75–85%) .
Key variables : Ligand design, solvent polarity (e.g., toluene vs. DMSO), and temperature .
Q. What mechanistic insights explain solvent-free synthesis of 3,1-benzoxazines from this compound?
In solvent-free grinding with benzaldehyde derivatives and acetic acid (30 mol%), the reaction proceeds via imine formation followed by intramolecular cyclization. The absence of solvent reduces side reactions, achieving >95% yields for nitro- and chloro-substituted benzoxazines .
Q. How can computational methods resolve contradictions in regioselectivity during α-alkylation of ketones with this compound?
Conflicting regioselectivity (e.g., 2-propyl vs. 2-aryl quinolines) arises from steric effects of palladacycle ligands and ketone substituents. DFT studies show that electron-withdrawing groups on acetophenone favor α-C–H activation, while bulky ligands (e.g., P(2-Fur)₃) direct reactivity to β-C–H bonds .
Q. What are the limitations of using this compound in large-scale heterocycle synthesis?
- Instability : The compound oxidizes to 2-aminobenzaldehyde under aerobic conditions, requiring inert atmospheres .
- Byproduct formation : Self-condensation generates dimeric species (e.g., 3,1-benzoxazines) if stoichiometry is not tightly controlled .
Mitigation : Use stabilizers (e.g., BHT) and flow chemistry to minimize degradation .
Q. Methodological Challenges and Solutions
Q. How to optimize reaction conditions for selenium-catalyzed oxidative carbonylation of this compound?
- Catalyst loading : 5 mol% SeO₂ achieves 89% yield of 1,4-dihydro-2H-3,1-benzoxazin-2-one .
- Solvent : CO gas (1 atm) in DMF at 100°C for 12 hours .
Key challenge : CO toxicity requires sealed reactors and gas monitoring.
Q. What analytical techniques differentiate between this compound and its oxidized/metabolized derivatives?
Properties
IUPAC Name |
(2-aminophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFOAVADNIHPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063800 | |
Record name | 2-Aminobenzenemethanol | |
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Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; [Alfa Aesar MSDS] | |
Record name | 2-Aminobenzyl alcohol | |
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CAS No. |
5344-90-1 | |
Record name | 2-Aminobenzyl alcohol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=5344-90-1 | |
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Record name | 2-Aminobenzyl alcohol | |
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Record name | 2-Aminobenzyl alcohol | |
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URL | https://www.drugbank.ca/drugs/DB03058 | |
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Record name | 2-Aminobenzyl alcohol | |
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Record name | Benzenemethanol, 2-amino- | |
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Record name | 2-Aminobenzenemethanol | |
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Record name | 2-aminobenzyl alcohol | |
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Record name | 2-AMINOBENZYL ALCOHOL | |
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Retrosynthesis Analysis
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